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Compound of Interest

Compound Name:

trans-4-

Aminocyclohexanemethanol

hydrochloride

Cat. No.: B073332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-
Aminocyclohexanemethanol hydrochloride (CAS No: 1504-49-0). Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR)

and Mass Spectrometry (MS) characteristics based on its chemical structure. Detailed,

generalized experimental protocols for each spectroscopic technique are also provided.

Core Data Summary
The following tables summarize the predicted and expected spectroscopic data for trans-4-
Aminocyclohexanemethanol hydrochloride.

Table 1: Predicted ¹H NMR Data (Solvent: D₂O, Frequency: 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.45 d 2H -CH₂OH

~3.05 tt 1H H-4 (CH-NH₃⁺)

~2.05 m 2H H-2e, H-6e

~1.85 m 1H H-1 (CH-CH₂OH)

~1.40 m 2H H-3e, H-5e

~1.25 m 2H H-2a, H-6a

~1.15 m 2H H-3a, H-5a

Note: Predicted shifts are estimates. Actual experimental values may vary. Multiplicities are

denoted as d (doublet), tt (triplet of triplets), and m (multiplet).

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O, Frequency: 100 MHz)

Chemical Shift (ppm) Assignment

~67.0 -CH₂OH

~51.5 C-4 (-CH-NH₃⁺)

~42.0 C-1 (-CH-CH₂OH)

~30.0 C-2, C-6

~28.5 C-3, C-5

Note: Predicted shifts are estimates. Actual experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Description

3200-3500 (broad) O-H stretch Alcohol hydroxyl group

2800-3000 (broad) N-H stretch Ammonium (R-NH₃⁺) group

2850-2960 (strong) C-H stretch
Cyclohexane ring and

methylene group

~1600 (medium) N-H bend Ammonium scissoring vibration

1000-1250 (medium) C-N stretch Aliphatic amine

1000-1260 (medium-strong) C-O stretch Primary alcohol

Table 4: Expected Mass Spectrometry (MS) Data

m/z Ratio Ion Description

130.13 [M-Cl-H]⁺ Molecular ion of the free base

112.12 [M-Cl-H₂O]⁺
Loss of water from the free

base molecular ion

99.10 [M-Cl-CH₂OH]⁺
Loss of the hydroxymethyl

group from the free base

82.08 [C₆H₁₀]⁺
Cyclohexene fragment from

further fragmentation

Note: Fragmentation patterns are predicted based on common pathways for similar structures.

The molecular ion of the intact hydrochloride salt (165.66 g/mol ) may not be observed

depending on the ionization technique.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid

organic compound like trans-4-Aminocyclohexanemethanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium

Oxide (D₂O) for ¹H and ¹³C NMR, as the compound is a hydrochloride salt).

Transfer the solution to a standard 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Lock onto the deuterium signal of the solvent.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for

quaternary carbons, although none are present in this molecule.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., DSS).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Instrument Setup:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically perform the background subtraction.

Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or water.

Instrument Setup (Electrospray Ionization - ESI):
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Set the mass spectrometer to positive ion detection mode.

Optimize the ESI source parameters, including the capillary voltage, cone voltage,

desolvation gas flow, and temperature, to achieve a stable spray and optimal ionization.

Calibrate the mass analyzer using a known calibration standard.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-

500).

To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be

performed by selecting the precursor ion of interest and subjecting it to collision-induced

dissociation (CID).

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion and any significant

fragment ions.

Correlate the observed m/z values with the expected chemical structure.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Integration of data from different spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Profile of trans-4-
Aminocyclohexanemethanol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b073332#spectroscopic-data-nmr-
ir-ms-of-trans-4-aminocyclohexanemethanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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